molecular formula C13H18O9 B2899909 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose CAS No. 4049-33-6

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

Cat. No.: B2899909
CAS No.: 4049-33-6
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-UHFFFAOYSA-N
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Description

Contextual Significance of Xylopyranose Derivatives in Carbohydrate Chemistry

D-xylose, the parent sugar of xylopyranose, is the second most abundant monosaccharide in nature after D-glucose. mdpi.com It is a primary constituent of hemicellulose, a major component of plant cell walls. mdpi.comresearchgate.net This natural abundance makes xylose and its derivatives, like xylopyranosides, significant raw materials for chemical synthesis. mdpi.com

Xylopyranose derivatives are subjects of extensive research due to their roles in biological systems and their potential as building blocks for complex molecules. ontosight.airesearchgate.net They are integral to the structure of proteoglycans, where xylose is the first saccharide linked to a serine or threonine residue in the core protein, initiating the formation of glycosaminoglycan (GAG) chains like heparan sulfate (B86663) and chondroitin (B13769445) sulfate. wikipedia.org Derivatives of xylopyranose have been investigated for various applications, including their potential as anticancer agents and their use in synthesizing surfactants. mdpi.com The study of these derivatives is crucial for understanding biological processes such as cell-cell recognition, signaling, and adhesion. ontosight.ai

The Role of Acetyl Protecting Groups in Synthetic Carbohydrate Chemistry

In the multistep synthesis of complex carbohydrates, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions. numberanalytics.com Protecting groups serve this purpose, and acetyl (Ac) groups are among the most common ester protecting groups used for the hydroxyl functions in carbohydrates. numberanalytics.comwiley-vch.de

The process of acetylation protects the hydroxyl groups on the xylopyranose ring. ontosight.aiarborpharmchem.com This protection is vital for several reasons:

Control of Reactivity : It allows chemists to control the molecule's reactivity, ensuring that reactions occur at specific, unprotected sites. numberanalytics.com

Intermediate Stability : Acetylation makes the molecule more stable for subsequent reaction steps. ontosight.ai

Solubility Modification : It changes the solubility of the sugar, often making it more soluble in organic solvents used in synthesis. ontosight.ai

Stereoselectivity : The choice of protecting group can significantly influence the stereochemical outcome of glycosylation reactions. nih.gov An acyl group, such as acetyl, at the C-2 position typically promotes the formation of 1,2-trans-glycosidic linkages through neighboring group participation. nih.gov

The acetyl groups can be installed using reagents like acetic anhydride (B1165640) in the presence of a base. numberanalytics.comchemicalbook.com Once their protective function is no longer needed, they can be removed under basic conditions, for example, using sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K₂CO₃), to reveal the original hydroxyl groups. numberanalytics.com This strategic use of protection and deprotection is a cornerstone of modern synthetic carbohydrate chemistry. acs.orgacs.org

Interactive Data Tables for 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name [(3R,4S,5R,6S)-4,5,6-Triacetyloxyoxan-3-yl] acetate (B1210297) synthose.com
Molecular Formula C₁₃H₁₈O₉ ontosight.aivibrantpharma.com
Molecular Weight 318.28 g/mol vibrantpharma.comlookchem.com
CAS Number 4049-33-6 ontosight.aivibrantpharma.com
Melting Point 42-44 °C lookchem.com
Boiling Point 362.9±42.0 °C (Predicted) lookchem.com
Density 1.29±0.1 g/cm³ (Predicted) lookchem.com
Storage Temperature -20°C Freezer lookchem.com or 2-8 °C vibrantpharma.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5,6-triacetyloxyoxan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4049-34-7, 4049-33-6
Record name Ribopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xylopyranose, .beta.-D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 1,2,3,4 Tetra O Acetyl Beta D Xylopyranose and Its Analogues

Direct Acetylation Strategies for Xylopyranose

Direct acetylation of D-xylose is a fundamental method for producing per-O-acetylated xylopyranose. This approach involves treating the monosaccharide with an acetylating agent, which typically results in a mixture of anomers.

Classical Acetylation Protocols and Anomeric Ratios

The classical method for the peracetylation of D-xylose involves the use of acetic anhydride (B1165640) in the presence of a catalyst. mdpi.comgoogle.com Common catalysts include sodium acetate (B1210297) or pyridine. google.comresearchgate.net This reaction typically yields 1,2,3,4-tetra-O-acetyl-D-xylopyranose as a mixture of the alpha (α) and beta (β) anomers. mdpi.com The stereoselectivity of the reaction can be influenced by the reaction conditions. For instance, the peracetylation of α-D-xylose using triethylamine (B128534) and acetic anhydride can be directed to yield the α-anomer (2α) in 97% yield, while slight modifications to the conditions can favor the formation of the β-anomer (2β) in 71% yield. nih.gov Without careful control, the resulting anomeric mixture is often used directly in subsequent glycosylation reactions without purification. mdpi.com

Optimization of Reaction Conditions and Catalytic Systems (e.g., Potassium Acetate in Acetic Anhydride)

To develop more efficient and environmentally friendly methods, optimization of acetylation conditions has been a key area of research. One notable advancement is the use of potassium acetate (KAc) in acetic anhydride. sci-hub.stosti.gov This system is particularly advantageous as potassium acetate is often a salt byproduct formed during the alkaline extraction of hemicelluloses (xylans). sci-hub.st By exploiting the presence of this salt, the acetylation of xylans can be carried out efficiently with acetic anhydride alone, eliminating the need for additional toxic catalysts or solvents. sci-hub.st Studies have shown that the presence of KAc significantly enhances the acetylation process, leading to a substantial increase in the thermal stability of the resulting acetylated xylans. sci-hub.st This method represents a facile and efficient strategy for modifying the hydrophilic nature of xylan-based materials. sci-hub.stosti.gov Another approach involves a two-stage process where xylose is first partially acetylated with acetic acid to form xylose diacetate, which is then fully acetylated with acetic anhydride and anhydrous sodium acetate. google.com

Table 1: Comparison of Direct Acetylation Protocols for Xylopyranose This table is interactive and allows for sorting and filtering of data.

Catalyst/System Acetylating Agent Key Feature Typical Outcome Reference(s)
Sodium Acetate Acetic Anhydride Classical, widely used method Mixture of α/β anomers mdpi.comgoogle.com
Pyridine Acetic Anhydride Classical base-catalyzed method Anomeric mixture researchgate.net
Triethylamine/DMAP Acetic Anhydride Stereoselective potential Can favor α (97%) or β (71%) anomer nih.gov
Potassium Acetate (KAc) Acetic Anhydride Utilizes extraction byproduct; catalyst-free Efficient acetylation of xylans sci-hub.stosti.gov
p-Toluene sulphonic acid / Sodium Acetate Acetic Acid then Acetic Anhydride Two-stage process Forms xylose diacetate intermediate google.com

Chemo- and Regioselective Synthesis of Modified Xylopyranose Tetraacetates

The synthesis of modified xylopyranose tetraacetates, where one or more functional groups are selectively altered, allows for the creation of specialized carbohydrate derivatives. These strategies often involve multi-step pathways that utilize protecting groups to achieve high chemo- and regioselectivity.

Preparation of Halogenated Xylopyranose Derivatives (e.g., 5-bromo-beta-D-xylopyranose)

Halogenated sugar derivatives are valuable intermediates for synthesizing a variety of other carbohydrate analogues. The preparation of glycosyl halides is a common strategy. For example, xylose tetraacetate can be treated with a 33% solution of hydrogen bromide (HBr) in acetic acid to yield the unstable 2,3,4-tri-О-acetyl-α-D-xylopyranosyl bromide. researchgate.net This acetobromo derivative is highly reactive and is typically used immediately in subsequent reactions without extensive purification. researchgate.net A more targeted approach involves the regioselective bromination at the C-5 position, which can be followed by transformation into other derivatives. documentsdelivered.com

Multi-step Conversion Strategies from D-Xylose Precursors (e.g., via 1,2-O-isopropylidene-alpha-D-xylofuranose)

Multi-step syntheses from D-xylose are essential for producing complex and selectively modified xylopyranose derivatives. A common and crucial starting material for these transformations is 1,2-O-isopropylidene-alpha-D-xylofuranose, which is formed by treating D-xylose with acetone (B3395972) in the presence of an acid catalyst. nih.govchemicalbook.com This intermediate selectively protects the C-1 and C-2 hydroxyl groups, allowing for modifications at other positions.

For the synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose, 1,2-O-isopropylidene-alpha-D-xylofuranose is a key precursor. nih.gov The synthesis proceeds through the following key transformations:

Conversion to a Cyclic Sulfate (B86663): The precursor is reacted with thionyl chloride and then oxidized with sodium periodate (B1199274) to form a cyclic sulfate. nih.gov

Thioacetate Introduction: The cyclic sulfate is treated with potassium thioacetate, which introduces the sulfur functionality at the C-5 position to give the potassium salt of 5-S-acetyl-1,2-O-isopropylidene-alpha-D-xylofuranose 3-O-sulfonic acid. nih.gov

Deprotection and Rearrangement: The product from the previous step undergoes methanolysis to remove the protecting groups and facilitate the rearrangement from the furanose to the more stable pyranose form.

Final Acetylation and Acetolysis: A final acetylation step followed by acetolysis yields the desired 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose. nih.gov

Table 2: Multi-step Synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose This table is interactive and allows for sorting and filtering of data.

Step Starting Material Key Reagents Intermediate/Product Overall Yield Reference
1 D-Xylose Acetone, H₂SO₄ 1,2-O-Isopropylidene-alpha-D-xylofuranose - nih.gov
2 1,2-O-Isopropylidene-alpha-D-xylofuranose Thionyl chloride; Sodium periodate Cyclic sulfate derivative - nih.gov
3 Cyclic sulfate derivative Potassium thioacetate 5-S-acetyl-1,2-O-isopropylidene-alpha-D-xylofuranose 3-O-sulfonic acid salt - nih.gov
4 5-S-acetyl derivative Methanolysis, Acetylation, Acetolysis 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose 56% nih.gov

Reaction Mechanisms and Transformational Chemistry Involving 1,2,3,4 Tetra O Acetyl Beta D Xylopyranose

Strategies for Selective Deprotection of Acetyl Groups

The strategic removal of acetyl groups from 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is fundamental to its use as a synthetic intermediate. Selective deprotection allows for the targeted modification of specific hydroxyl positions on the xylopyranose ring.

Anomeric Deacetylation Techniques (e.g., Hydrazine-Mediated Cleavage)

The anomeric acetyl group at the C-1 position is particularly susceptible to selective removal due to its unique electronic environment as part of a hemiacetal ester. This selective deprotection unmasks the anomeric hydroxyl group, creating a lactol which is a key intermediate for the formation of glycosyl donors like trichloroacetimidates or halides.

Several reagents have been developed for this purpose. Hydrazine hydrate is a commonly used reagent for achieving selective anomeric deacetylation. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) and proceeds by nucleophilic attack of hydrazine at the anomeric acetyl carbonyl. This method is effective for selectively removing the C-1 acetate (B1210297) from peracetylated sugars. rsc.org

Other methods have also been reported to achieve this transformation with high selectivity. researchgate.net These include the use of zinc acetate in methanol (B129727) and 7M ammonia in methanol/THF. researchgate.net These milder conditions can be advantageous when other sensitive functional groups are present in the molecule.

Table 1: Reagents for Selective Anomeric Deacetylation
ReagentTypical ConditionsSelectivityReference
Hydrazine HydrateDMF, Room TemperatureHigh for anomeric position researchgate.netresearchgate.net
Hydrazine AcetateDMFEffective for anomeric deprotection rsc.org
Zinc Acetate (Zn(OAc)₂)Methanol, 50-55 °CGood for anomeric deacetylation researchgate.net
Ammonia in MethanolTHF/Methanol, Room TemperatureSelective conversion to triacetylated sugar researchgate.net

Glycosylation Reactions Utilizing this compound Derivatives as Donors

Following anomeric deprotection and subsequent activation, 2,3,4-tri-O-acetyl-D-xylopyranose derivatives become potent glycosyl donors. The peracetylated starting material can be converted into various donors, such as glycosyl bromides, which are then used to form glycosidic bonds with a range of acceptors. pleiades.online

Stereocontrol in O-Glycosylation Reactions

Achieving high stereoselectivity in the formation of the glycosidic bond is a primary challenge in carbohydrate synthesis. mdpi.com When using 2,3,4-tri-O-acetyl-D-xylopyranosyl donors, the acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome. This is known as neighboring group participation.

Upon activation of the anomeric leaving group, the C-2 acetyl group can attack the transient oxocarbenium ion intermediate from the α-face, forming a cyclic dioxolanium ion. This intermediate shields the α-face, forcing the incoming nucleophile (the acceptor alcohol) to attack from the β-face. This mechanism reliably leads to the formation of a 1,2-trans-glycosidic linkage, which in the case of xylose, corresponds to the β-glycoside. mdpi.com

However, achieving the 1,2-cis (α-xyloside) linkage is more challenging and typically requires conditions that avoid or override neighboring group participation. This can be accomplished by using donors with non-participating groups at C-2, employing specific solvent systems, or using particular activators that favor an SN2-type reaction or promote in situ anomerization to a more reactive α-donor. nih.gov The stereochemical outcome is influenced by a complex interplay of factors including the donor's protecting groups, the acceptor's reactivity, the solvent, and the reaction temperature. mdpi.com The conformational preferences of the glycosyl donor are also a key factor in determining stereoselectivity. nih.gov

Synthesis of S-Glycosides and Se-Glycosides

Beyond O-glycosides, acetylated xylopyranose donors are valuable for synthesizing S-glycosides and Se-glycosides, which are important as stable analogs of O-glycosides and as synthetic intermediates. researchgate.net

S-Glycosides: The synthesis of S-glycosides (thioglycosides) can be achieved by reacting an activated xylosyl donor, such as a 1-bromo derivative, with a thiol acceptor in the presence of a suitable promoter. nih.gov These thioglycosides are themselves stable yet readily activated glycosyl donors for further glycosylation steps.

Se-Glycosides: Selenoglycosides can be synthesized using similar strategies. For example, glycosylation of 4-(4-hydroxyphenyl)-1,2,3-selenadiazoles with 1-α-bromo-2,3,5-tri-O-acetyl-D-xylopyranose under interphase catalysis conditions yields the corresponding acetylated selenoglycosides. pleiades.online Hypervalent iodine-mediated glycosylation has also emerged as a powerful method for synthesizing selenonucleosides and other selenoglycosides, often proceeding with high efficiency and avoiding the need to prepare unstable selenoxide intermediates. nih.govnih.gov

Influence of Activating Agents and Solvent Systems on Anomeric Selectivity

The choice of activating agent (promoter or catalyst) and solvent system has a profound impact on the yield and anomeric selectivity of glycosylation reactions.

Boron Trifluoride Etherate (BF₃·OEt₂): This Lewis acid is a widely used promoter for glycosylation reactions using glycosyl acetate donors. wikipedia.orgresearchgate.net It effectively activates the anomeric position, facilitating nucleophilic attack by the acceptor. bohrium.com The stereoselectivity can be influenced by temperature and reaction time, with thermodynamic control sometimes leading to the more stable anomer. bohrium.comnih.gov BF₃·OEt₂ has been identified as an excellent catalyst for iterative glycosylation processes, minimizing scrambling pathways that can occur with stronger Lewis acids. chemrxiv.org In the glycosylation of 2-bromoethanol (B42945) with 1,2,3,4-tetra-O-acetyl-d-xylopyranose, BF₃·OEt₂ was used as the promoter, resulting in a mixture of α and β anomers. mdpi.com

Silver Salts: Silver salts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver(I) oxide (Ag₂O), are classic promoters for Koenigs-Knorr type glycosylations involving glycosyl halide donors. nih.gov They function by coordinating to the anomeric halide, facilitating its departure and the formation of the reactive oxocarbenium ion intermediate. nih.gov Silver-catalyzed glycosylations can exhibit varying levels of stereoinversion at the anomeric position. rsc.orgresearchgate.net The combination of Ag₂O with a catalytic amount of a strong acid like triflic acid (TfOH) can greatly accelerate reactions with glycosyl chlorides and bromides. nih.gov

Iodine/DDQ: Iodine, often in combination with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is an effective promoter for activating various "armed" glycosyl donors, including thioglycosides and selenoglycosides. researchgate.net This system operates through an oxidative mechanism. For instance, iodine can activate thioglycosides, and this activation can be further enhanced by the addition of a metal salt in a cooperative catalysis system. mdpi.com Light-induced activation of thioglycoside donors in the presence of DDQ has also been reported. nih.gov

Table 2: Influence of Activating Systems on Glycosylation
Activating Agent/SystemTypical Glycosyl Donor TypeMechanism/RoleTypical Stereochemical OutcomeReference
Boron Trifluoride Etherate (BF₃·OEt₂)Glycosyl Acetates, FluoridesLewis acid activation of anomeric leaving groupOften thermodynamically controlled, can be α or β researchgate.netbohrium.commdpi.com
Silver Salts (e.g., AgOTf, Ag₂O)Glycosyl Halides (Br, Cl)Halide abstraction to form oxocarbenium ionC-2 participation leads to 1,2-trans (β) nih.gov
Iodine / DDQThioglycosides, SelenoglycosidesOxidative activation of thio/seleno groupVariable, depends on donor and conditions researchgate.netnih.gov

Formation of Aryl and Alkyl Glycosides

This compound serves as a common glycosyl donor for the synthesis of both aryl and alkyl glycosides. The anomeric acetyl group can be displaced by various nucleophiles, including alcohols and phenols, typically through activation with a Lewis acid. This process, known as glycosylation, is fundamental to the creation of a wide array of biologically and chemically significant molecules.

For the synthesis of alkyl glycosides, the reaction can be carried out by treating the tetra-acetylated xylose with an alcohol in the presence of a Lewis acid catalyst. One documented method involves the reaction of 1,2,3,4-tetra-O-acetyl-d-xylopyranose (as a mixture of anomers) with 2-bromoethanol using boron trifluoride etherate (BF₃·Et₂O) as the catalyst. This reaction proceeds by activating the anomeric center, facilitating the nucleophilic attack by the alcohol and leading to the formation of the corresponding 2-bromoethyl 2,3,4-tri-O-acetyl-xylopyranoside. mdpi.com The reaction typically produces a mixture of α and β anomers of the resulting glycoside. mdpi.com

The general conditions for this type of reaction are summarized in the table below.

Table 1: Synthesis of 2-Bromoethyl 2,3,4-tri-O-acetyl-xylopyranosides
Reactant 1Reactant 2CatalystSolventProduct
1,2,3,4-tetra-O-acetyl-d-xylopyranose2-BromoethanolBoron trifluoride etherateDichloromethane (CH₂Cl₂)2-Bromoethyl 2,3,4-tri-O-acetyl-α/β-d-xylopyranosides

Similarly, the synthesis of aryl glycosides can be achieved by reacting this compound with a phenolic compound in the presence of a suitable Lewis acid catalyst. This reaction is a standard method for forming the aryl-oxygen glycosidic bond, crucial for creating various natural product analogues and biologically active compounds.

Advanced Functionalization and Ring Transformations

Beyond simple glycosylation, this compound can be chemically modified to undergo more complex transformations, including nucleophilic displacements, eliminations to form unsaturated sugars, and the construction of elaborate polycyclic systems.

Nucleophilic Displacements with Stereochemical Inversion (e.g., at C-5)

Direct nucleophilic displacement at the C-5 position of this compound is not feasible as there is no leaving group present on this carbon. To facilitate such a reaction, the primary hydroxyl group at C-5 of a precursor xylose molecule must first be converted into a good leaving group, such as a tosylate (p-toluenesulfonate) or mesylate.

Once a suitable leaving group is installed on the xylopyranose ring, nucleophilic substitution reactions can occur. For instance, studies on methyl pyranoside 2,3,4-tri-O-tosylates have demonstrated that nucleophiles such as benzoate, nitrite, and azide can regioselectively displace a tosylate group. nih.govscribd.com These reactions typically proceed via an Sₙ2 mechanism, which results in the inversion of the stereochemistry at the carbon center being attacked. While these studies were performed on polytosylated derivatives rather than the title compound, they establish the principle that nucleophilic displacement with stereochemical inversion is a viable pathway for functionalizing the xylopyranose scaffold, provided that a hydroxyl group is first converted into an effective leaving group. nih.govscribd.com

Elimination Reactions to Generate Glycal Intermediates

Glycals are valuable unsaturated carbohydrate intermediates used in the synthesis of oligosaccharides and C-glycosides. The conversion of this compound into a glycal, such as 3,4-Di-O-acetyl-D-xylal, is a two-step process.

Formation of the Glycosyl Halide: The starting tetraacetate is first converted into a more reactive glycosyl donor, typically 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide. This is achieved by treating the tetraacetate with a solution of hydrogen bromide, often in acetic acid. The anomeric acetyl group is replaced by a bromine atom, yielding the thermodynamically favored alpha-anomer of the glycosyl bromide. synthose.comnih.gov

Reductive Elimination: The resulting 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide is then subjected to reductive elimination. This reaction is commonly performed using activated zinc dust in a suitable solvent system, such as acetic acid or tetrahydrofuran. chemicalbook.com The zinc metal facilitates the elimination of the bromine at C-1 and the acetate group at C-2, forming a double bond between C-1 and C-2 and generating the desired glycal, 3,4-Di-O-acetyl-D-xylal.

Table 2: Two-Step Conversion of Tetra-O-acetyl-xylopyranose to a Glycal
StepStarting MaterialReagent(s)Intermediate/Product
1This compoundHBr in Acetic Acid2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide
22,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromideZinc (Zn) dust3,4-Di-O-acetyl-D-xylal

Formation of Novel Cyclic and Polycyclic Xylopyranose Adducts (e.g., "Double-headed" nucleosides)

The xylopyranose scaffold serves as a foundation for the synthesis of complex molecular architectures, including "double-headed" nucleosides. These are modified nucleosides that contain two nucleobases attached to a single sugar moiety. nih.govnih.gov Such compounds are of significant interest in medicinal chemistry and molecular biology for their potential to modulate nucleic acid structures and function as antimicrobial agents. nih.govnih.gov

The synthesis of these complex adducts involves multi-step pathways where a pyranose derivative, such as one derived from this compound, is strategically functionalized. This allows for the attachment of nucleobases at different positions on the sugar ring, either directly or through linkers. nih.gov The construction of these molecules showcases the versatility of the xylopyranose core in creating intricate, polycyclic systems with potential therapeutic applications. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in 1,2,3,4 Tetra O Acetyl Beta D Xylopyranose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules, including acetylated sugars like 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a complete map of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum can be divided into distinct regions. The anomeric proton (H-1) typically appears as a doublet in the downfield region, with a coupling constant (J-value) characteristic of its axial orientation and its coupling to H-2, confirming the β-configuration. The other ring protons (H-2, H-3, H-4, and the two H-5 protons) resonate in a more complex, overlapping region. The four acetyl groups produce sharp singlet peaks in the upfield region, integrating to three protons each.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from the complex ¹H and ¹³C spectra. Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely applied in the structural confirmation of xylopyranoside derivatives. mdpi.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. A COSY spectrum of a this compound derivative would show a correlation path starting from the anomeric proton (H-1) to H-2, then from H-2 to H-3, and so on, allowing for the sequential assignment of all protons around the pyranose ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon in the pyranose ring by linking it to its already-assigned proton. mdpi.com

These 2D NMR methods were utilized to confirm the complete structure of N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides, which are synthesized from an acetylated xylopyranose precursor. mdpi.comnih.gov

2D NMR TechniqueType of CorrelationInformation Gained for Xylopyranose Structure
COSY¹H-¹HIdentifies neighboring protons (e.g., H-1 to H-2, H-2 to H-3), enabling sequential assignment of the pyranose ring protons.
HSQC¹H-¹³C (one bond)Links each proton to its directly bonded carbon atom (e.g., H-1 to C-1, H-2 to C-2), confirming carbon assignments.

Phosphorus-31 (³¹P) NMR is a specialized technique used exclusively for the analysis of compounds containing phosphorus. huji.ac.iloxinst.com Given that the ³¹P nucleus has a natural abundance of 100% and is highly sensitive, this method is direct and effective for characterizing organophosphorus molecules. oxinst.com The chemical shift of a ³¹P signal provides direct information about the oxidation state and chemical environment of the phosphorus atom (e.g., phosphate (B84403), phosphite, phosphonate). huji.ac.il

Mass Spectrometry Techniques for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₃H₁₈O₉), the exact mass can be calculated and compared to the experimentally measured value. Common ions observed in electrospray ionization (ESI) are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

HRMS (ESI) was used to confirm the structure of novel d-xylopyranosides synthesized from an acetylated xylose starting material. mdpi.com This analysis confirms that the measured mass corresponds to the expected molecular formula of the synthesized product, providing definitive evidence of its identity. mdpi.com

IonMolecular FormulaCalculated Exact Mass (m/z)Application
[M+H]⁺C₁₃H₁₉O₉⁺319.1024Comparison of calculated vs. measured mass to confirm the elemental composition of the parent compound or its derivatives.
[M+Na]⁺C₁₃H₁₈O₉Na⁺341.0843

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing biomolecules and monitoring chemical reactions. Its speed and tolerance for complex mixtures make it an efficient tool for tracking reaction progress without the need for extensive sample purification.

In the synthesis of new d-xylopyranosides, MALDI-TOF MS was used to monitor the progress of the quaternization reaction. mdpi.com The reaction started with 2-Bromoethyl 2′,3′,4′-tri-O-acetyl-β-d-xylopyranoside, a direct derivative of the title compound. By analyzing aliquots of the reaction mixture over time, researchers could observe the disappearance of the starting material's mass signal and the concurrent appearance of the product's mass signal. This allows for the optimization of reaction conditions such as temperature and time to achieve the best yield. mdpi.com For example, in the synthesis of a xylopyranoside derivative, MALDI-TOF MS spectra confirmed the structure by identifying the [M+Na]⁺ ion. mdpi.com

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. While specific single-crystal X-ray diffraction data for this compound is not widely reported in foundational literature, analysis of related structures and computational modeling provides significant insight into its expected solid-state conformation.

For pentopyranose rings like xylose, the most stable conformations are the chair forms, designated as ⁴C₁ (where C4 is above and C1 is below the plane of the ring) and ¹C₄ (where C1 is above and C4 is below). For most β-D-xylopyranosides, the ⁴C₁ conformation is predominantly favored as it allows for all bulky substituents to occupy equatorial positions, minimizing steric hindrance. In the case of this compound, all four acetyl groups are large, sterically demanding substituents. Placing these groups in equatorial orientations in the ⁴C₁ chair conformation results in the most stable, lowest-energy state.

Studies on similar acetylated pyranoses confirm that the chair conformation is overwhelmingly preferred in the solid state. For instance, the crystal structure of a related compound, 1,3,4-tri-O-acetyl-2-deoxy-beta-D-erythro-pentopyranose, adopts a ¹C₄ conformation. However, the conformational preference is highly dependent on the specific stereochemistry and substitution pattern. Computational free energy landscape analyses of β-xylose itself support the stability of the chair conformers, with ⁴C₁ and ¹C₄ representing the lowest energy states. The presence of the four bulky acetyl groups in the title compound is expected to further stabilize the ⁴C₁ chair form, locking the pyranose ring into a well-defined, rigid structure.

Table 1. Expected Crystallographic and Conformational Parameters for this compound.
ParameterExpected Value/Description
Predicted Stable Conformation⁴C₁ Chair
Orientation of SubstituentsAll four acetyl groups are expected to be in equatorial positions to minimize steric strain.
Anomeric Acetyl Group (C1)Equatorial
C2 Acetyl GroupEquatorial
C3 Acetyl GroupEquatorial
C4 Acetyl GroupEquatorial

Chromatographic Methods for Purity and Reaction Monitoring (e.g., Thin-Layer Chromatography, Flash Chromatography)

Chromatographic techniques are indispensable tools in the synthesis and purification of this compound. Due to the acetylation of its hydroxyl groups, the compound is significantly less polar than its parent sugar, D-xylose, making it well-suited for normal-phase chromatography on silica (B1680970) gel.

Thin-Layer Chromatography (TLC) is routinely used for rapid reaction monitoring and for identifying suitable solvent systems for larger-scale purification. The progress of an acetylation reaction of D-xylose can be followed by observing the disappearance of the polar starting material spot (which remains at the origin) and the appearance of a new, higher-running spot corresponding to the nonpolar product. Mixtures of a nonpolar solvent, such as hexane (B92381) or toluene, and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) are commonly employed as the mobile phase. Visualization of the spots on the TLC plate is typically achieved by staining, for example, by spraying with a solution of sulfuric acid in ethanol (B145695) followed by heating, which chars the carbohydrate and makes it visible as a dark spot.

Flash Chromatography is the standard method for purifying this compound on a preparative scale. This technique uses a stationary phase of silica gel and a mobile phase similar to those optimized by TLC. The crude product from a reaction is loaded onto the column and eluted with a solvent system, often a gradient of increasing polarity (e.g., starting with a low ratio of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate). This allows for the separation of the desired product from any remaining starting materials, reagents, or byproducts, such as the alpha-anomer or partially acetylated intermediates.

Table 2. Typical Chromatographic Conditions for the Analysis and Purification of Acetylated Xylose Derivatives.
TechniqueStationary PhaseTypical Mobile Phase (Eluent)ApplicationVisualization/Detection
Thin-Layer Chromatography (TLC)Silica Gel 60 F₂₅₄Petroleum Hexane / Ethyl Acetate (e.g., 2:1)Reaction monitoring, purity checkUV light (if applicable), charring with acidic stains (e.g., H₂SO₄/ethanol)
Thin-Layer Chromatography (TLC)Silica GelHexane / Ethyl Acetate (e.g., 3:1)Monitoring progress of quaternization reactions of related xylopyranosidesNot specified
Flash ChromatographySilica GelPetroleum Hexane / Ethyl Acetate (gradient, e.g., 4:1 → 2:1)Purification of crude productTLC analysis of fractions
Flash ChromatographySilica Geln-Hexane / Ethyl Acetate (e.g., 3:1)Separation of α and β anomers of related xylopyranosidesNot specified

Computational and Theoretical Investigations of 1,2,3,4 Tetra O Acetyl Beta D Xylopyranose

Conformational Analysis and Molecular Modeling of Xylopyranose Acetates

The three-dimensional structure of a molecule is fundamental to its physical and biological properties. Conformational analysis of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose involves identifying the most stable arrangements of its atoms and the energy barriers between them. The pyranose ring of xylose is not planar and can adopt several conformations, with the chair conformations being the most common. For β-D-xylopyranosides, the ⁴C₁ chair conformation is typically the most stable. researchgate.net However, the presence of bulky acetyl groups can influence the conformational equilibrium.

Molecular modeling studies, including semi-empirical methods like GFN2-xTB and density functional theory (DFT), are used to explore the conformational space of xylopyranose and its derivatives. researchgate.netarxiv.org For the parent β-D-xylopyranose, numerous metastable conformers can exist due to the high structural flexibility and the presence of multiple hydroxyl groups. researchgate.netarxiv.org Acetylation of these hydroxyl groups introduces steric and electronic changes that alter the conformational landscape. In studies of partially acetylated methyl β-D-xylopyranosides, it was observed that the population of the ¹C₄ chair conformation increases, particularly when the hydroxyl group at the C-3 position is not acetylated. researchgate.net

Table 1: Key Conformational Features of Xylopyranose and its Acetates

FeatureUnsubstituted β-D-XylopyranoseAcetylated Xylopyranose Derivatives
Predominant Conformation ⁴C₁ chairGenerally ⁴C₁ chair, but other conformations can be populated. researchgate.net
Influence of Substituents Hydroxyl groups participate in intramolecular hydrogen bonding.Acetyl groups introduce steric bulk and alter electronic properties. researchgate.net
Polymer Conformation Can adopt 2-fold or 3-fold helical screws depending on the environment. nih.govAcetylation pattern dictates helical conformation and interaction with other polymers. nih.govosti.gov

Quantum Chemical Studies of Reaction Pathways and Energetics

Quantum chemical methods are instrumental in elucidating the mechanisms and energetics of chemical reactions. For acetylated xylopyranose, these studies often focus on thermal decomposition (pyrolysis) pathways, which are relevant to biofuel production. The primary initial reactions for β-D-xylopyranose include ring-opening, ring-contraction, and elimination (dehydration). rsc.orgnih.govacs.org

A detailed study on the pyrolysis of 2-O-acetyl-β-D-xylopyranose using DFT (M06-2X functional) and composite methods (G4, CBS-QB3) provides significant insights. rsc.orgchemrxiv.org The presence of an acetyl group was found to have a notable influence on the reaction barriers. rsc.orgchemrxiv.org

The main pyrolytic depolymerization reactions are:

Ring-opening: Involves the cleavage of the C1-O bond, leading to an acyclic sugar. This process consistently exhibits the lowest activation enthalpy compared to other pathways. rsc.orgchemrxiv.org

Ring-contraction: The pyranose ring transforms into a five-membered furanose ring. rsc.org

Elimination: This involves the loss of a small molecule, such as acetic acid from an acetylated position or water from a hydroxyl group, to form anhydro-sugars. rsc.orgchemrxiv.org

For 2-O-acetyl-xylose, the presence of the acetyl group can lower the activation barrier for specific elementary reactions by 1.9–8.3 kcal mol⁻¹, which can increase the reaction rate constant by several orders of magnitude compared to unsubstituted xylose. rsc.orgchemrxiv.org While the ring-opening process remains the most kinetically favored, the specific reaction kinetics are contingent on the location of the functional groups. rsc.orgchemrxiv.org

Table 2: Calculated Enthalpies for Key Species in Pyrolysis of Xylose Derivatives (kcal mol⁻¹)

SpeciesStandard Enthalpy of Formation (ΔH⁰f(298K))
β-D-xylopyranose-218.2 rsc.org
2-O-acetyl-β-D-xylopyranose-300.0 rsc.org

Data obtained using the G4 composite method.

These quantum chemical studies reveal that acetylation significantly alters the thermochemical properties of xylopyranose, influencing its degradation pathways and the distribution of pyrolysis products. acs.org

Molecular Dynamics and Docking Simulations for Ligand-Enzyme Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools for studying how ligands like this compound interact with biological macromolecules, particularly enzymes. These simulations can predict binding poses, calculate binding affinities, and provide a dynamic view of the interactions at the atomic level.

The enzymes most relevant to acetylated xylose derivatives are those involved in the metabolism of xylan (B1165943), a major component of hemicellulose. These include xylanases and acetylxylan esterases. nih.govresearchgate.net A key enzyme is the xylan O-acetyltransferase (XOAT1), which is responsible for the acetylation of the xylan backbone in plants. oup.comnih.govnrel.gov

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a receptor. For instance, docking simulations of xylodecaose (a xylose oligomer) into the active site of XOAT1 have been used to identify key amino acid residues involved in substrate binding. oup.comresearchgate.net Although this compound is a substrate product rather than a substrate for XOAT1, similar docking techniques could be used to study its interaction with the active sites of acetylxylan esterases, which remove acetyl groups.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the ligand-enzyme complex over time. MD simulations have been used to:

Investigate the optimal orientation of xylan in the binding cleft of XOAT1. researchgate.net

Confirm the stability of a twofold helical screw conformation of acetylated xylan when interacting with cellulose. nih.gov

Show that XOAT1 likely operates via a double displacement mechanism, involving the formation of an acyl-enzyme intermediate. oup.comnih.govnrel.gov

These simulations reveal that specific interactions, such as those with key residues in an enzyme's active site (e.g., a Ser-His-Asp catalytic triad (B1167595) in XOAT1), are crucial for catalysis. oup.comnih.gov For a small, fully acetylated molecule like this compound, MD simulations could be employed to study its diffusion and binding to the active site of a deacetylating enzyme, revealing the conformational changes and key intermolecular forces (like van der Waals forces and hydrogen bonds, if any) that govern the recognition and catalytic process.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.org These models are widely used in drug design and materials science to predict the properties of new compounds. mdpi.comnih.gov

A QSAR model takes the form: Activity = f (Physicochemical Properties and/or Structural Properties) wikipedia.org

For acetylated xylopyranose derivatives, a QSAR study could be developed to predict various activities, such as:

Enzyme Inhibition: The inhibitory potency against enzymes like α-glucosidase has been successfully modeled for other glycoside derivatives. mdpi.com

Biological Activity: The presence and position of acetyl groups can significantly influence the biological activity of glycosides, including their cytotoxic, antifungal, and anticancer properties. nih.govnih.gov

Reactivity: Predicting the susceptibility of the acetyl groups to enzymatic or chemical hydrolysis based on their structural and electronic environment.

To build a QSAR model, a set of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These can include:

2D Descriptors: Based on the 2D structure, such as molecular weight, logP (lipophilicity), and counts of specific atom types or functional groups. mdpi.com

3D Descriptors: Based on the 3D conformation, such as molecular shape, steric fields, and electrostatic fields (as used in Comparative Molecular Field Analysis, CoMFA). wikipedia.orgmdpi.com

Applications and Biological Relevance of 1,2,3,4 Tetra O Acetyl Beta D Xylopyranose in Academic Research

Strategic Building Block for Complex Oligosaccharide and Glycoconjugate Synthesis

In the field of synthetic carbohydrate chemistry, 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is recognized as a key strategic building block. The acetyl groups serve as effective protecting groups, which can be selectively removed under specific conditions. This characteristic is crucial for the controlled and sequential assembly of monosaccharide units into larger, more complex oligosaccharides.

Researchers utilize this compound as a glycosyl donor. Following activation of the anomeric center, it can be coupled with a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a glycosidic bond. This process is a fundamental step in the synthesis of oligosaccharides. For instance, the tetra-O-acetyl derivative of D-xylose has been employed as a starting substrate for the preparation of various glycosides, which are the foundational units of oligosaccharides and glycoconjugates. mdpi.com Glycoconjugates, which include glycoproteins and glycolipids, are integral to numerous biological processes such as cell-cell recognition, signaling, and adhesion, highlighting the importance of starting materials like this compound in synthesizing probes to study these functions.

Development of Glycosylation Initiators for Biosynthetic Pathways (e.g., Glycosaminoglycans)

The biosynthesis of proteoglycans, essential macromolecules in the extracellular matrix, is initiated by the attachment of a xylose molecule to a serine residue of a core protein. This initial step is followed by the sequential addition of other sugars to form a characteristic tetrasaccharide linker region, upon which long glycosaminoglycan (GAG) chains are built. nih.gov

Synthetic xylosides, derived from precursors like this compound, can act as artificial initiators for GAG biosynthesis. These molecules can enter cells and serve as substrates for the enzymes involved in GAG chain elongation, effectively competing with the natural, protein-linked xylose. For example, derivatives like p-nitrophenyl-β-D-xylopyranoside have been shown to significantly influence the synthesis of proteoglycans and glycosaminoglycans. mdpi.com By using these synthetic initiators, researchers can study the mechanisms of GAG biosynthesis, its regulation, and its role in various physiological and pathological conditions. The process bypasses the initial xylosylation of the core protein, allowing for a more direct investigation of the subsequent GAG assembly machinery.

Synthesis of Xylopyranoside Analogues for Enzymatic Studies

The study of carbohydrate-active enzymes is fundamental to understanding glycobiology. This compound is a versatile starting material for the synthesis of various xylopyranoside analogues, which are indispensable tools for these enzymatic investigations. By modifying the aglycone (the non-sugar part) or the sugar ring itself, researchers can create custom molecules to probe enzyme function. For example, it has been used as a substrate in glycosylation reactions with alcohols like 2-bromoethanol (B42945) to create new xylopyranosides for biological testing. mdpi.com

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. Synthetic xylosides derived from this compound are crucial for studying the activity and substrate specificity of these enzymes. A key enzyme in GAG biosynthesis is β-1,4-galactosyltransferase 7 (β4GalT7), which transfers a galactose molecule to the initial xylose residue linked to the protein core. nih.gov

Various xyloside analogues have been synthesized to probe the catalytic site of β4GalT7. nih.gov These synthetic substrates compete with the endogenous xylosylated core proteins, allowing researchers to assess the enzyme's activity and determine its structural requirements for substrate binding. researchgate.net By observing how efficiently the enzyme utilizes different xyloside analogues, scientists can map the active site and understand the molecular basis of its specificity. nih.gov

Table 1: Application of Xyloside Analogues in Studying β4GalT7

Xyloside Analogue TypeResearch ApplicationFinding
Synthetic β-D-xylosidesAct as substrates for β4GalT7Can initiate GAG chain elongation independent of a protein core, competing with endogenous proteoglycan synthesis. researchgate.net
Xylosylated glycopeptidesServe as potential acceptors for β4GalT7Feasibility of using β4GalT7 to enzymatically synthesize the Gal-Xyl disaccharide linkage region of proteoglycans. nih.gov
Analogues with modified aglyconesProbe the active site of β4GalT7Help to understand the structural requirements and specificity of the enzyme's catalytic site. nih.govnih.gov

Glycosidases are enzymes that break glycosidic bonds. Inhibitors of these enzymes are of great interest for therapeutic applications and as research tools. Derivatives of this compound have been explored as precursors for potential glycosidase inhibitors. For instance, this compound has been shown to inhibit the growth of certain fungi, a process that may involve the inhibition of key enzymes in the fungal cell wall metabolism. biosynth.com Furthermore, related acetylated sugars can be converted into glycosyl azides, which are versatile precursors for synthesizing a range of derivatives, including compounds that act as reversible β-glucosidase inhibitors.

Investigation of Bioactive Derivative Synthesis and Structure-Activity Relationships (e.g., Antithrombotic Agents)

A significant application of this compound is in the synthesis of novel bioactive compounds. By serving as a well-defined starting material, it allows for systematic chemical modifications and the subsequent study of structure-activity relationships.

A notable example is the synthesis of antithrombotic agents. Research has shown that a thio-analogue, 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose, can be synthesized and used as a glycosyl donor. nih.gov This intermediate can then be reacted with thiophenols to create various 4-substituted-phenyl 1,5-dithio-D-xylopyranosides. nih.gov After deacetylation, these final compounds have been tested for biological activity.

Table 2: Synthesis and Activity of Antithrombotic Xylopyranosides

Intermediate CompoundModificationFinal Compound ClassBiological Activity
4-cyanophenyl 1,5-dithio-beta-D-xylopyranosideConversion of the 4-cyano group4-aminothiocarbonyl, 4-amidino, and other derivativesSignificant antithrombotic activity in rats. nih.gov

This line of research demonstrates a clear pathway from a basic acetylated sugar to complex derivatives with specific and potent biological activity. The study of how different substitutions on the phenyl ring affect the antithrombotic properties provides valuable insight into the structure-activity relationship of this class of compounds. nih.gov

Role in Glycobiology Research: Elucidating Sugar Structures and Biological Roles

In the broader context of glycobiology, this compound is a fundamental tool for elucidating the complex structures and diverse biological roles of carbohydrates. The ability to synthesize complex glycoconjugates, as mentioned earlier, is paramount. These synthetic molecules serve as probes to study the interactions of carbohydrates in biological systems, which are central to processes like immune response, fertilization, and pathogen recognition. nih.gov

By providing a stable and reactive form of xylose, the compound facilitates the creation of specific oligosaccharides and glycoconjugates found in nature. Researchers can then use these synthetic molecules in various assays to understand how glycan structures are recognized by proteins (like lectins) and how they mediate biological events. This allows for a detailed investigation of glycosylation mechanisms, the stereochemistry of glycosidic bond formation, and the functional consequences of specific sugar sequences.

Q & A

Q. What are the recommended methods for synthesizing 1,2,3,4-Tetra-<i>O</i>-acetyl-β-D-xylopyranose?

Synthesis typically involves sequential protection and acetylation of the hydroxyl groups on D-xylose. A common approach includes:

  • Step 1 : Tritylation or benzylation of the primary hydroxyl group to stabilize the sugar ring during subsequent reactions.
  • Step 2 : Acetylation of the remaining hydroxyl groups using acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP).
  • Step 3 : Deprotection of the trityl/benzyl group under mild acidic conditions to yield the final product. Purification is achieved via column chromatography using chloroform/methanol gradients or recrystallization .

Q. How can solubility issues be optimized for experimental use?

The compound is sparingly soluble in aqueous buffers but dissolves readily in polar aprotic solvents like DMSO or chloroform. For aqueous systems:

  • Heating : Warm the sample to 37°C to enhance dissolution.
  • Sonication : Use an ultrasonic bath for 10–15 minutes to disperse aggregates.
  • Solvent Blending : Prepare stock solutions in DMSO (10 mM) and dilute into reaction buffers (final DMSO concentration ≤1% v/v) .

Q. What analytical methods ensure purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12–15 min) verify purity (>97%).
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm acetylation patterns (e.g., δ 2.0–2.2 ppm for acetyl protons).
  • Mass Spectrometry : ESI-MS validates molecular weight (318.28 g/mol) .

Advanced Research Questions

Q. How do stereochemical and protecting group variations influence reactivity in glycosylation reactions?

The β-configuration of the acetylated xylopyranose enhances nucleophilic attack at the anomeric center during glycosidic bond formation. Bulky acetyl groups at C2–C4 hinder undesired side reactions (e.g., hydrolysis) while directing regioselective coupling. Comparative studies with α-anomers or benzyl-protected analogs show reduced yields due to steric hindrance or competing elimination pathways .

Q. What strategies resolve discrepancies in enzymatic hydrolysis data?

Inconsistent hydrolysis rates may arise from:

  • Enzyme Specificity : Validate substrate compatibility with glycosidases (e.g., β-xylosidases vs. esterases).
  • Acetyl Group Migration : Monitor pH (neutral to slightly acidic) to prevent intramolecular acetyl shifts.
  • Fluorescence Quenching : Use controls (e.g., 4-methylumbelliferyl derivatives) to rule out interference from byproducts .

Q. How can stability under varying storage conditions be systematically evaluated?

  • Thermal Stability : Conduct accelerated degradation studies at 40°C for 1–4 weeks; analyze via TLC or HPLC.
  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photooxidation of acetyl groups.
  • Moisture Control : Use desiccants or vacuum-sealed packaging to avoid hydrolysis .

Q. What computational methods predict intermolecular interactions with carbohydrate-binding proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities. Key parameters:

  • Hydrogen Bonding : Acetyl oxygens as H-bond acceptors with lectin residues.
  • Van der Waals Interactions : Fit within hydrophobic pockets of binding sites. Validate predictions with SPR or ITC binding assays .

Data Contradiction Analysis

Q. Why do solubility profiles vary across literature reports?

Discrepancies often stem from:

  • Solvent Purity : Trace water in DMSO reduces solubility; use anhydrous solvents.
  • Crystallinity : Amorphous vs. crystalline forms exhibit different dissolution kinetics.
  • Temperature Gradients : Ensure consistent pre-heating protocols .

Q. How to address conflicting glycosylation yields in solid-phase synthesis?

  • Activation Method : Compare yields using TMSOTf vs. NIS/AgOTf activators.
  • Linker Chemistry : Optimize resin-bound acceptors (e.g., trichloroacetimidate vs. thioglycoside donors).
  • Real-Time Monitoring : Use MALDI-TOF to track coupling efficiency .

Methodological Best Practices

  • Storage : Aliquot and store at –20°C for long-term stability; avoid freeze-thaw cycles .
  • Safety : Handle with nitrile gloves and fume hoods due to acetyl group toxicity (LD50 >2000 mg/kg in rodents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.